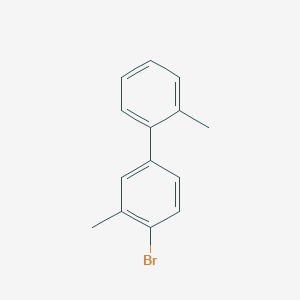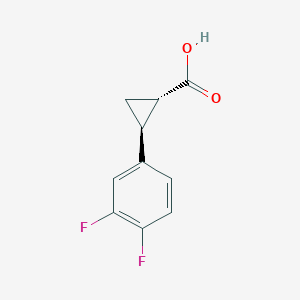
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H7F2COOH. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3,4-difluorophenylacetic acid with a cyclopropanating agent such as dimethylsulfoxonium methylide in the presence of a polar solvent like dimethyl sulfoxide. The reaction is carried out at temperatures ranging from -10°C to 90°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The cyclopropane ring provides rigidity to the molecule, allowing it to fit into specific binding sites. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
類似化合物との比較
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Cyclopropane, 1,2-difluoro-, trans-
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Comparison:
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride: This compound has an amine group instead of a carboxylic acid group, which affects its reactivity and biological activity.
- Cyclopropane, 1,2-difluoro-, trans-: This compound lacks the carboxylic acid group, making it less polar and affecting its solubility and reactivity.
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound is very similar but may have different stereochemistry or additional substituents that alter its properties.
The uniqueness of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |
InChIキー |
CSLVZAGSOJLXCT-RQJHMYQMSA-N |
異性体SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)F)F |
正規SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


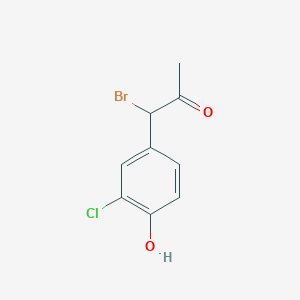

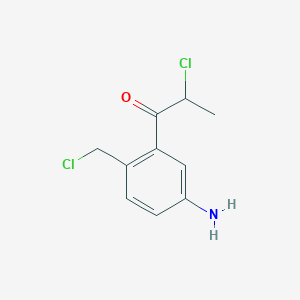
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)

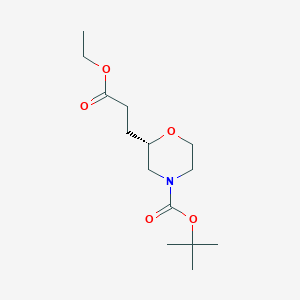
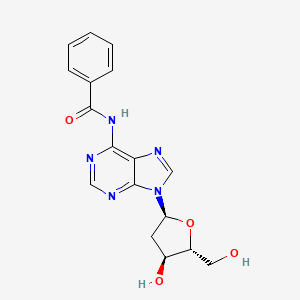
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
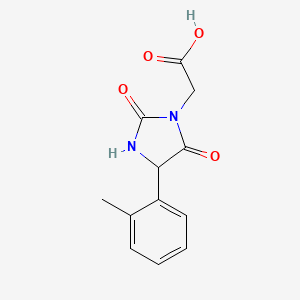
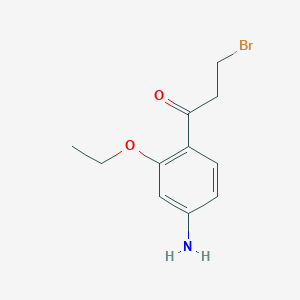

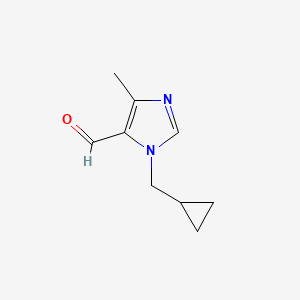
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
